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molecular formula C5Cl2F8O2 B1265632 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane CAS No. 60644-92-0

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane

Cat. No. B1265632
M. Wt: 314.94 g/mol
InChI Key: PQTSJAIWJYMBOX-UHFFFAOYSA-N
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Patent
US04908461

Procedure details

This example was conducted in the same manner as Example 1, except that the reactants were the following: Lithium aluminum hydride (8.0 g, 0.211 mole), titanium tetrachloride (9.84 g, 0.052 mole), 4,5-dichloro-4,5-difluoro- 2,2-bis(trifluoromethyl)-1,3-dioxolane (31.5 g, 0.1 mole) and tetrahydrofuran (100 mL). The yield of this reaction was 53% with 100% conversion.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
9.84 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl[C:8]1([F:23])[C:12](Cl)([F:13])[O:11][C:10]([C:19]([F:22])([F:21])[F:20])([C:15]([F:18])([F:17])[F:16])[O:9]1>[Ti](Cl)(Cl)(Cl)Cl.O1CCCC1>[F:13][C:12]1[O:11][C:10]([C:19]([F:20])([F:21])[F:22])([C:15]([F:16])([F:18])[F:17])[O:9][C:8]=1[F:23] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
31.5 g
Type
reactant
Smiles
ClC1(OC(OC1(F)Cl)(C(F)(F)F)C(F)(F)F)F
Step Three
Name
Quantity
9.84 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1OC(OC1F)(C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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